molecular formula C62H111N11O12 B549333 cyclosporin A CAS No. 59865-13-3

cyclosporin A

Cat. No. B549333
CAS RN: 59865-13-3
M. Wt: 1202.6 g/mol
InChI Key: PMATZTZNYRCHOR-CGLBZJNRSA-N
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Description

Cyclosporin A (CsA) is a cyclic undecapeptide with strong immunosuppressive potency . It was first marketed in the mid-1980s and has been widely used in transplantation to improve the survival rates of patients and grafts after solid-organ transplantation .


Synthesis Analysis

CsA is synthesized by cyclosporin synthetase, a multienzyme polypeptide. This enzyme catalyzes at least 40 reaction steps in an assembly belt-like mechanism. It activates all constituent amino acids of CsA to thioesters via amino acyladenylates and carries out specific N-methylation reactions .


Molecular Structure Analysis

CsA is a cyclic nonribosomal peptide of eleven amino acids . It exhibits chameleonic behaviors, i.e., “closed,” “open,” “very open” conformations, etc., depending on the environment .


Chemical Reactions Analysis

CsA is a potent immunosuppressant drug that works to suppress cell-mediated immune reactions . It does not affect phagocytic function in animals and does not cause bone marrow suppression in animal or human models .


Physical And Chemical Properties Analysis

CsA is a non-polar chemical that is soluble in organic solvents such as acetone and ethyl acetate but not in water . It is typically a white powder .

Scientific Research Applications

  • Immunosuppressive Properties : Cyclosporin A is known for its immunosuppressive effects, acting as an antilymphocytic agent. It has been effective in suppressing immune responses in various animals including mice, rats, and guinea pigs. This effect is primarily observed in T cells, indicating its potential for targeted immunosuppression (Borel, Feurer, Magnée, & Stähelin, 1977).

  • Production and Pharmacological Applications : Cyclosporin A, produced through fermentation using Tolypocladium inflatum, exhibits a range of biological activities such as anti-inflammatory, antifungal, and antiparasitic properties. Its wide range of applications in immunosuppression and potential in pharmacology is well-documented (Survase, Kagliwal, Annapure, & Singhal, 2011).

  • Role in Psoriasis Treatment : Cyclosporin A has shown efficacy in treating autoimmune diseases like psoriasis. It inhibits lymphokine production secreted by activated T cells, making it effective in managing chronic inflammatory reactions (Borel, 1990).

  • Mechanism of Action in Immunology : Research has delved into its molecular mechanism of action, identifying its role in inhibiting Ca2+/calmodulin-dependent protein phosphatase 2B (calcineurin). This action is crucial in various signal transduction pathways in lymphocytes and other cell types (Siekierka & Sigal, 1992).

  • Inhibition of NF‐κB Activation : Cyclosporine A acts as an uncompetitive inhibitor of proteasome activity, demonstrating a mechanism for preventing NF‐κB activation. This action is significant in understanding its anti-inflammatory properties (Meyer, Kohler, & Joly, 1997).

  • Mitigating Myocardial Injury : It has been observed to reduce injury in heart myocytes under anoxic conditions, indicating its potential in cardioprotection and mitigation of ischemic cell injury (Nazareth, Yafei, & Crompton, 1991).

  • Oral Delivery Systems for Cyclosporin A : Studies have focused on developing oral delivery systems to enhance its bioavailability, with efforts directed towards creating lipid nanoparticles for this purpose (Bekerman, Golenser, & Domb, 2004).

  • Use in Organ Transplantation : Cyclosporin A has been effectively used to prevent rejection in organ transplantation. Its selective action against helper T lymphocytes has made it a valuable tool in transplant medicine (Miach, 1986).

  • Impact on Wound Healing : The compound has been found to influence matrix metalloproteinase activity during wound healing, particularly in dental socket healing, indicating its potential impact on tissue regeneration processes (Silva et al., 2001).

  • Role in Modulating Drug Resistance : Cyclosporin A has shown potential as a drug resistance modifier, particularly in the context of multidrug resistance in cancer treatment (Twentyman, 1992).

Future Directions

Recent research highlights the importance of the role of ocular surface inflammation and damage in DED—leading to a vicious cycle of inflammation as well as loss of tear film homeostasis . DED immunopathophysiology is characterized by four stages: initiation, amplification, recruitment, and re-initiation . CsA is proven to be a valuable ophthalmic therapeutic for DED through its immunomodulatory actions and regulation of the adaptive immune response .

properties

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
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InChI

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1
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InChI Key

PMATZTZNYRCHOR-CGLBZJNRSA-N
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Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
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Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
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Molecular Formula

C62H111N11O12
Record name CYCLOSPORIN A
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DSSTOX Substance ID

DTXSID0020365
Record name Cyclosporin A
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Molecular Weight

1202.6 g/mol
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Physical Description

Cyclosporin a appears as white prismatic needles (from acetone) or white powder. (NTP, 1992), White solid; [Merck Index] White powder; [MSDSonline]
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Solubility

27 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble (NTP, 1992), insoluble, Slightly soluble in water and saturated hydrocarbons; very soluble in methanol, acetone, and diethyl ether, Sol in chloroform
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Mechanism of Action

Cyclosporine is a calcineurin inhibitor that inhibits T cell activation. Its binding to the receptor cyclophilin-1 inside cells produces a complex known as cyclosporine-cyclophilin. This complex subsequently inhibits calcineurin, which in turn stops the dephosphorylation as well as the activation of the nuclear factor of activated T cells (NF-AT) that normally cause inflammatory reactions. NF-AT is a transcription factor that promotes the production of cytokines such as IL-2, IL-4, interferon-gamma and TNF-alpha, all of which are involved in the inflammatory process. Specifically, the inhibition of IL-2, which is necessary for T cell activation or proliferation, is believed to be responsible for cyclosporine's immunosuppressive actions. In addition to the above, the inhibition of NF-AT leads to lower levels of other factors associated with T helper cell function and thymocyte development., Cyclosporine suppresses some humoral immunity but is more effective against T cell-dependent immune mechanisms such as those underlying transplant rejection & some forms of autoimmunity. It preferentially inhibits antigen-triggered signal transduction in T lymphocytes, blunting expression of many lymphokines, including /(interleukin-2)/ IL-2, as well as expression of antiapoptotic proteins. Cyclosporine forms a complex with cyclophilin, a cytoplasmic receptor protein present in target cells. This complex binds to calcineurin, inhibiting Ca2+ stimulated dephosphorylation of the cytosolic component of NFAT. When the cytoplasmic component of NFAT is dephosphorylated, it translocates to the nucleus, where it complexes with nuclear components required for complete T-cell activation, including transactivation of IL-2 & other lymphokine genes. Calcineurin enzymatic activity is inhibited following physical interaction with the cyclosporine/cyclophilin complex. This results in the blockade of NFAT dephosphorylation; thus, the cytoplasmic component of NFAT does not enter the nucleus, gene transcription is not activated, & the T lymphocyte fails to respond to specific antigenic stimulation Cyclosporine also increases expression of transforming growth fact /beta/ (TGF-B), a potent inhibitor of IL-2-stimulated T-cell proliferation & generation of cytotoxic T lymphocytes (CTL)., The exact mechanism of action is unknown but seems to be related to the inhibition of production and release of interleukin-2, which is a proliferative factor necessary for the induction of cytotoxic T lymphocytes in response to alloantigenic challenge, and which plays a major role in both cellular and humoral immune responses. Cyclosporine does not affect the nonspecific defense system of the most and does not cause significant myelosuppression., The major pharmacodynamic action of cyclosporin within T cells is calcineurin inhibition. The complex cyclophilin-cyclosporin competitively binds to the Ca(2+)- & calmodulin-dependent phosphatase calcineurin which then inhibits downstream dephosphorylation & activation of NFAT(transcription factor). The greatest calcineurin inhibition is seen 1-2 hr after admin of Neoral in parallel to the highest blood concn., Treatment of patients after organ transplantation with the immunosuppressive drug cyclosporin A (CsA) is often accompanied by impaired glucose tolerance, thus promoting the development of diabetes mellitus. ... /The authors/ show that 2-5 microM CsA diminishes glucose-induced insulin secretion of isolated mouse pancreatic islets in vitro by inhibiting glucose-stimulated oscillations of the cytoplasmic free-Ca(2+) concn [Ca(2+)](c). This effect is not due to an inhibition of calcineurin, which mediates the immunosuppressive effect of CsA, because other calcineurin inhibitors, deltamethrin & tacrolimus, did not affect the oscillations in [Ca(2+)](c) of the B-cells. The CsA-induced decr in [Ca(2+)](c) to basal values was not caused by a direct inhibition of L-type Ca(2+) channels. CsA is known to be a potent inhibitor of the mitochondrial permeability transition pore (PTP), which ... /the authors/ recently suggested to be involved in the regulation of oscillations. Consequently, CsA also inhibited the oscillations of the cell membrane potential, & it is shown that these effects could not be ascribed to cellular ATP depletion. However, the mitochondrial membrane potential Delta Psi was affected by CsA by inhibiting the oscillations in Delta Psi. ... The observed reduction in [Ca(2+)](c) could be counteracted by the K(+)(ATP) channel blocker tolbutamide, indicating that the stimulus-secretion coupling was interrupted before the closure of K(+)(ATP) channels. It is concluded that CsA alters B-cell function by inhibiting the mitochondrial PTP. This terminates the oscillatory activity that is indispensable for adequate insulin secretion. Thus, CsA acts on different targets to induce the immunosuppressive & the diabetogenic effect., CsA increases CTGF, collagen I, & collagen III mRNA expressions in the heart. The induction of CTGF gene is mediated, at least in part, by angiotensin II.
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Product Name

cyclosporin A

Color/Form

Forms white prismatic crystals from acetone

CAS RN

59865-13-3
Record name CYCLOSPORIN A
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Melting Point

298 to 304 °F (NTP, 1992), 148-151 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
257,000
Citations
EM Shevach - Annual review of immunology, 1985 - annualreviews.org
… In 1973, cyclosporin A was purified from the fungal extract, and in 1975 complete structural analysis was performed (2). CY A was successfully synthesized in 1980. CY A (Mr 1203) is a …
Number of citations: 615 www.annualreviews.org
SL Schreiber, GR Crabtree - Immunology today, 1992 - cell.com
… The clinical utility of cyclosporin A (CsA) and FKS06 stems from their ability to prevent graft rejection following organ transplantation. These drugs exert their major therapeutic effects by …
Number of citations: 752 www.cell.com
S Ho, N Clipstone, L Timmermann, J Northrop… - Clinical immunology and …, 1996 - Elsevier
The immunosuppressants cyclosporin A (CsA), FK506, and rapamycin suppress the immune response by inhibiting evolutionary conserved signal transduction pathways. CsA, FK506, …
Number of citations: 836 www.sciencedirect.com
JF Borel, C Feurer, HU Gubler, H Stähelin - Agents and actions, 1994 - Springer
… The fungus metabolite cyclosporin A is a small peptide acting … considerably delayed by cyclosporin A which also prevented … Experimental evidence suggests that cyclosporin A, rather …
Number of citations: 206 link.springer.com
A Laupacis, PA Keown, RA Ulan… - Canadian Medical …, 1982 - ncbi.nlm.nih.gov
… SPECK B: Cyclosporin-A: pharmacokinetics after a single dose in … GW: Use of cyclosporin A in allogeneic bone marrow … In vitro effects of cyclosporin A on lymphocyte subpopulations…
Number of citations: 197 www.ncbi.nlm.nih.gov
D Wiesinger, JF Borel - Immunobiology, 1980 - Elsevier
The mechanism of cyclosporin A (CS-A), a compound known to act selectively on the immunocompetent lymphocyte, was investigated in a series of in vitro studies. CS-A, provided it …
Number of citations: 205 www.sciencedirect.com
EH Page, DM Wexler, LC Guenther - Journal of the American Academy of …, 1986 - Elsevier
Cyclosporin A is a new immunosuppressive agent that selectively affects T helper cells without suppressing the bone marrow. Cyclosporin A. has … Since cyclosporin A has a potentially …
Number of citations: 80 www.sciencedirect.com
HF Stähelin - Experientia, 1996 - Springer
The immunosuppressant cyclosporin A (Sandimmune ® ) has become the first line treatment for preventing rejection of transplanted organs and for certain, autoimmune diseases. The …
Number of citations: 151 link.springer.com
DJG White - Drugs, 1982 - Springer
… Cyclosporin A was discovered in 1972 in the laboratories of Sandoz in Switzerland in a … While this article will deal exclusively with the properties of cyclosporin A, there are in fact a …
Number of citations: 122 link.springer.com
RE Handschumacher, MW Harding, J Rice, RJ Drugge… - Science, 1984 - science.org
… for cyclosporin A in treatment of autoimmune diseases (4), and schistosomiasis (5). Cyclosporin A … Cyclosporin A appears to act on the immune system by inhibiting the initial steps ofT-…
Number of citations: 129 www.science.org

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